molecular formula C20H18O6 B12713800 Gancaonin C CAS No. 124596-87-8

Gancaonin C

Cat. No.: B12713800
CAS No.: 124596-87-8
M. Wt: 354.4 g/mol
InChI Key: MEADLGUPYQNUNF-BIIKFXOESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gancaonin C involves the prenylation of the isoflavone skeleton. The process typically starts with the formation of the C6-C3-C6 skeleton from l-phenylalanine or l-tyrosine, which is then modified through various steps to introduce the prenyl group . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis. The roots are harvested, dried, and subjected to solvent extraction to isolate the compound. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Gancaonin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Gancaonin C involves its interaction with various molecular targets and pathways. It inhibits the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced cells, thereby reducing inflammation. The compound also affects the expression of cyclooxygenase-2 and inducible nitric oxide synthase proteins . Additionally, this compound modulates the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gancaonin C

This compound stands out due to its specific prenylation pattern and its potent estrogen-like activity, which is not as prominent in other similar compounds. Its ability to modulate multiple signaling pathways also adds to its uniqueness and potential therapeutic applications .

Properties

CAS No.

124596-87-8

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+

InChI Key

MEADLGUPYQNUNF-BIIKFXOESA-N

Isomeric SMILES

C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO

melting_point

213 °C

physical_description

Solid

Origin of Product

United States

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